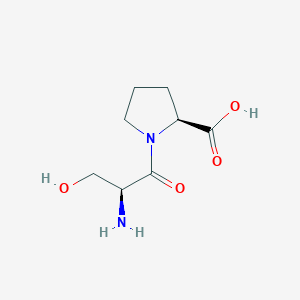

H-Ser-Pro-OH

描述

Ser-Pro has been reported in Brassica napus with data available.

属性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAXJMCUFIXCNI-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402478 |

Source

|

| Record name | CHEBI:74820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Serylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23827-93-2 |

Source

|

| Record name | CHEBI:74820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-Ser-Pro-OH: A Comprehensive Technical Guide on its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological significance of the dipeptide H-Ser-Pro-OH (Serinyl-Proline). The document details its established roles as a substrate for prolidase and a metabolic product of bradykinin degradation by angiotensin-converting enzyme (ACE). Furthermore, this guide explores potential biological activities based on evidence from structurally similar proline-containing peptides and outlines detailed experimental protocols to investigate these hypothesized functions.

Core Biological Functions of this compound

The primary established biological roles of this compound are centered on its involvement in protein and peptide metabolism.

Substrate for Prolidase (EC 3.4.13.9)

This compound is a known substrate for prolidase, a cytosolic exopeptidase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline residue. Prolidase plays a crucial role in the final stages of collagen catabolism, recycling proline for new collagen synthesis and other metabolic processes. While glycyl-proline (Gly-Pro) is often cited as a preferential substrate for prolidase, studies have indicated that rat brain prolidase exhibits a high affinity for Ser-Pro dipeptides, suggesting a significant physiological role for this interaction[1].

Quantitative Data on Prolidase Activity with X-Pro Substrates

| Substrate | Km (mM) | Vmax (U/mg) | Source |

| H-Gly-Pro-OH | 5.4 | 489 | [2] |

| H-Ala-Pro-OH | - | - | - |

| H-Phe-Pro-OH | - | - | - |

| H-Leu-Pro-OH | - | - | - |

| This compound | Data to be determined | Data to be determined |

Product of Bradykinin Degradation by Angiotensin-Converting Enzyme (ACE)

This compound is a metabolic product of the potent vasodilator bradykinin. Angiotensin-converting enzyme (ACE, also known as kininase II) plays a critical role in the renin-angiotensin system and also in the degradation of bradykinin. ACE cleaves the C-terminal dipeptide Phe-Arg from bradykinin, followed by the cleavage of Ser-Pro, leading to the inactivation of bradykinin[3]. The generation of this compound in this context places it within the complex signaling cascade of blood pressure regulation and inflammation.

Bradykinin Degradation Pathway by ACE

The following diagram illustrates the sequential cleavage of bradykinin by ACE, resulting in the formation of this compound.

Hypothesized Biological Activities and Experimental Investigation

Based on the known functions of structurally similar proline-containing dipeptides, such as prolyl-hydroxyproline (Pro-Hyp), it is hypothesized that this compound may possess direct biological activities, particularly in the regulation of cell behavior and extracellular matrix (ECM) dynamics.

Potential Effects on Cell Proliferation and Migration

Proline-containing dipeptides have been shown to influence cell proliferation and migration, key processes in wound healing and tissue regeneration. It is plausible that this compound could exhibit similar effects.

Proposed Experimental Workflow: Cell Proliferation and Migration Assays

The following workflow outlines a standard approach to investigate the effects of this compound on cell proliferation and migration using a human dermal fibroblast cell line as an example.

Potential Role in Extracellular Matrix (ECM) Homeostasis

Given the role of prolidase in collagen recycling, its substrate this compound may act as a signaling molecule influencing the synthesis of ECM components. Studies on Pro-Hyp have demonstrated its ability to stimulate collagen and hyaluronic acid synthesis in dermal fibroblasts[4][5].

Proposed Experimental Workflow: ECM Synthesis Analysis

This workflow details the investigation of this compound's impact on key ECM protein expression.

Potential Modulation of Cellular Signaling Pathways

The hypothesized effects on cell proliferation and ECM synthesis are likely mediated by specific intracellular signaling pathways. Based on data from similar peptides, the MAPK/ERK and STAT3 pathways are potential candidates for activation by this compound.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by this compound, leading to changes in gene expression related to cell proliferation and ECM synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited and proposed in this guide.

Prolidase Activity Assay (HPLC-Based)

This method allows for the quantification of prolidase activity by measuring the rate of this compound cleavage.

Materials:

-

Recombinant human prolidase

-

This compound (substrate)

-

Manganese (II) chloride (MnCl2)

-

Tris-HCl buffer (pH 7.8)

-

Trichloroacetic acid (TCA)

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

-

Proline and Serine standards

Procedure:

-

Enzyme Activation: Pre-incubate prolidase with Tris-HCl buffer containing MnCl2 at 37°C for 1 hour.

-

Reaction Initiation: Add this compound to the activated enzyme solution to start the reaction. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately add TCA to the aliquot to stop the reaction and precipitate the enzyme.

-

Sample Preparation: Centrifuge the terminated reaction mixture and collect the supernatant.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Monitor the appearance of the product peaks (serine and proline) and the disappearance of the substrate peak (this compound).

-

Quantification: Calculate the concentration of the products based on a standard curve generated with known concentrations of proline and serine.

-

Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the product formation curve. For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Angiotensin-Converting Enzyme (ACE) Activity Assay (Fluorometric)

This assay measures ACE activity by monitoring the cleavage of a fluorogenic substrate. While not directly measuring this compound, it is crucial for studying the context of its formation from bradykinin.

Materials:

-

ACE (from rabbit lung or recombinant human)

-

Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl2

-

Microplate fluorometer

Procedure:

-

Reagent Preparation: Prepare the ACE solution and the fluorogenic substrate in the Tris-HCl buffer.

-

Assay Setup: In a 96-well microplate, add the ACE solution to each well.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the microplate in the fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) at regular intervals for a set period (e.g., 30-60 minutes).

-

Data Analysis: The rate of increase in fluorescence is directly proportional to the ACE activity. Calculate the activity based on a standard curve of the fluorescent product (e.g., o-aminobenzoylglycine).

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human Dermal Fibroblasts (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle control, positive control if available).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the vehicle-treated control.

Conclusion and Future Directions

This compound is a dipeptide with established roles in peptide metabolism. Its position as a substrate for prolidase and a product of bradykinin degradation highlights its importance in physiological and pathological processes. While direct evidence for its signaling and extracellular matrix-modulating activities is currently limited, the data from structurally related proline-containing dipeptides strongly suggest that this compound may be a bioactive molecule in its own right. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate these potential functions, which could uncover novel therapeutic targets for conditions related to tissue repair, inflammation, and fibrosis. Future research should focus on elucidating the specific receptors or transporters for this compound, definitively identifying the downstream signaling pathways it modulates, and exploring its therapeutic potential in in vivo models.

References

- 1. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]

- 2. Improved prolidase activity assay allowed enzyme kinetic characterization and faster prolidase deficiency diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]

- 4. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of H-Ser-Pro-OH Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH, also known as Serinyl-Proline, is a naturally occurring small biomolecule with significant implications in cellular signaling and protein metabolism. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its roles as a substrate for prolinases and as a signaling molecule influencing proline-directed kinase pathways. This document details relevant experimental protocols, presents quantitative data in structured tables, and visualizes key pathways using Graphviz to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a dipeptide composed of the amino acids L-serine and L-proline. Its presence in biological systems is not merely as a constituent of protein degradation but also as an active participant in cellular regulation. The unique structural properties conferred by the proline residue make the Ser-Pro motif a critical recognition site for a variety of enzymes, particularly prolinases and proline-directed kinases. Understanding the mechanism of action of this compound is crucial for elucidating its role in both physiological and pathological processes and for exploring its therapeutic potential.

Core Mechanisms of Action

The biological functions of this compound are primarily understood through two key mechanisms: its role as a substrate for specific enzymes and its involvement in cellular signaling cascades.

Substrate for Prolinases

This compound serves as a substrate for prolinases, specifically prolinase I (also known as prolidase) and prolinase II.[1] Prolidase is a cytosolic metalloenzyme that catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline, playing a crucial role in the final stages of collagen and other protein degradation. The enzymatic cleavage of this compound by prolidase releases free L-serine and L-proline, which can then be reutilized in protein synthesis or other metabolic pathways.

Table 1: Hypothetical Kinetic Parameters of Human Prolidase with this compound

| Parameter | Value | Unit | Description |

| Michaelis Constant (Km) | [Data Not Available] | mM | Substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |

| Maximum Velocity (Vmax) | [Data Not Available] | µmol/min/mg | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |

| Catalytic Efficiency (kcat/Km) | [Data Not Available] | M-1s-1 | An overall measure of enzyme efficiency, combining both substrate binding and catalytic activity. |

Modulation of Proline-Directed Kinase Signaling

The Ser-Pro motif is a consensus recognition and phosphorylation site for proline-directed kinases, a group of serine/threonine kinases that includes the Mitogen-Activated Protein Kinases (MAPKs) such as Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs. The phosphorylation of serine residues preceding a proline can have profound effects on protein structure and function, influencing protein-protein interactions, subcellular localization, and protein stability.

While direct evidence for this compound as an extracellular signaling molecule that activates MAPK pathways is still emerging, studies on the related dipeptide, prolyl-hydroxyproline (Pro-Hyp), have demonstrated activation of the ERK signaling pathway. It is hypothesized that this compound may similarly interact with cell surface receptors or be transported into the cell to modulate intracellular signaling cascades.

A plausible mechanism involves the interaction of this compound with a yet-to-be-identified cell surface receptor, leading to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, such as c-Jun and members of the activator protein-1 (AP-1) family, thereby regulating gene expression related to cell proliferation, differentiation, and survival.

Table 2: Quantifiable Readouts for this compound-Induced MAPK Activation

| Analyte | Method | Expected Outcome with this compound |

| Phospho-ERK1/2 | Western Blot | Increased phosphorylation levels |

| Phospho-JNK | Western Blot | Potential increase in phosphorylation |

| Phospho-p38 | Western Blot | Potential increase in phosphorylation |

| Phospho-c-Jun | Western Blot | Increased phosphorylation levels |

| Target Gene mRNA | qRT-PCR | Altered expression levels |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Prolidase Activity Assay

This protocol is adapted from established methods for measuring prolidase activity and can be used to determine the kinetic parameters of this compound hydrolysis.

Objective: To quantify the enzymatic activity of prolidase using this compound as a substrate.

Materials:

-

Recombinant human prolidase

-

This compound dipeptide

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Manganese chloride (MnCl2) solution (1 mM)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

Chinard's reagent (acid ninhydrin)

-

L-proline standard solutions

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Pre-incubate the recombinant human prolidase in Tris-HCl buffer containing 1 mM MnCl2 for 2 hours at 37°C.

-

Reaction Initiation: Prepare reaction mixtures containing varying concentrations of this compound in Tris-HCl buffer. Initiate the reaction by adding the pre-activated prolidase solution. The final reaction volume should be standardized (e.g., 200 µL).

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of 15% TCA solution.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Proline Quantification:

-

Take an aliquot of the supernatant.

-

Add Chinard's reagent and glacial acetic acid.

-

Boil for 60 minutes at 100°C.

-

Cool the samples on ice and add toluene to extract the colored product.

-

Measure the absorbance of the toluene layer at 515 nm.

-

-

Standard Curve: Generate a standard curve using known concentrations of L-proline.

-

Calculation: Determine the amount of proline released in the enzymatic reaction by comparing the absorbance to the standard curve. Enzyme activity can be expressed as µmol of proline released per minute per mg of enzyme.

-

Kinetic Analysis: Plot the initial reaction velocities against the substrate (this compound) concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Western Blot for MAPK Phosphorylation

Objective: To detect changes in the phosphorylation status of ERK1/2 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., human dermal fibroblasts, HEK293 cells)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound for different time points. Include a positive control (e.g., EGF) and an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion

The dipeptide this compound exhibits a multifaceted mechanism of action centered on its roles as a substrate for prolinases and a potential modulator of proline-directed kinase signaling pathways. While direct quantitative data for this compound remains an area for further investigation, the experimental frameworks provided in this guide offer robust methods for elucidating its precise kinetic parameters and cellular effects. A deeper understanding of the biological activities of this compound will be instrumental for the development of novel therapeutic strategies targeting pathways involved in protein metabolism and cellular signaling.

References

An In-depth Technical Guide on the Putative Role of H-Ser-Pro-OH in Cellular Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive overview of the potential role and methodologies for studying the dipeptide H-Ser-Pro-OH (Ser-Pro) in cellular signaling. It is important to note that, as of the current literature, there is limited direct experimental evidence elucidating the specific signaling functions of the free this compound dipeptide. Much of the available information pertains to the Ser-Pro motif within larger protein structures as a target for post-translational modifications. This document, therefore, presents a framework for investigation based on established principles of dipeptide and small molecule signaling research.

Introduction

This compound, a dipeptide composed of serine and proline, is a naturally occurring biomolecule. While its role as a metabolic intermediate is recognized, its potential function as an extracellular or intracellular signaling molecule is an area of emerging interest. The structural rigidity conferred by the proline residue and the reactive hydroxyl group of serine suggest that this compound could interact with cellular components to modulate signaling cascades. This guide explores the hypothetical signaling pathways this compound might influence, provides detailed experimental protocols for investigation, and presents a framework for quantitative data analysis.

Hypothetical Signaling Pathways Involving this compound

Based on the known roles of the Ser-Pro motif in protein phosphorylation, it is plausible that the free dipeptide could influence kinase-mediated signaling pathways. The two primary hypothetical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.

MAPK Signaling Pathway

The Ser-Pro motif is a known phosphorylation site for proline-directed kinases, including several members of the MAPK family (e.g., ERK, JNK, p38). It is hypothesized that this compound could act as a competitive inhibitor or an allosteric modulator of these kinases or their associated phosphatases.

PI3K/Akt Signaling Pathway

The Akt kinase, a key node in the PI3K pathway, also recognizes and phosphorylates Ser/Thr-Pro motifs. This compound could potentially interfere with the binding of Akt to its substrates or influence the activity of upstream or downstream components of this pathway, which is crucial for cell survival and metabolism.

Quantitative Data Presentation (Hypothetical)

The following tables present a template for summarizing quantitative data that would be generated from the experimental protocols outlined in the subsequent section. As no direct experimental data for this compound signaling exists, these tables are populated with placeholder values for illustrative purposes.

Table 1: Hypothetical Dose-Response of this compound on ERK1/2 Phosphorylation

| Concentration of this compound (µM) | % Inhibition of p-ERK1/2 (Mean ± SD) |

| 0.1 | 5.2 ± 1.3 |

| 1 | 15.8 ± 2.1 |

| 10 | 48.9 ± 3.5 |

| 50 | 75.3 ± 4.2 |

| 100 | 92.1 ± 2.8 |

| EC50 (µM) | 10.5 |

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) | Assay Type |

| ERK1 | 12.3 | In vitro kinase assay |

| ERK2 | 9.8 | In vitro kinase assay |

| JNK1 | > 100 | In vitro kinase assay |

| p38α | > 100 | In vitro kinase assay |

| Akt1 | 55.6 | In vitro kinase assay |

| CDK2 | 25.1 | In vitro kinase assay |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the signaling role of this compound.

Cell Culture and Treatment

-

Cell Line: Select a relevant cell line, for example, human embryonic kidney cells (HEK293) for general signaling studies or a cancer cell line with known MAPK/Akt pathway dysregulation.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in DMEM with 0.1% FBS to reduce basal signaling activity.

-

This compound Treatment: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS). Treat serum-starved cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for different time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (PBS alone).

-

Stimulation (Optional): To investigate inhibitory effects, pre-incubate cells with this compound for 1 hour before stimulating with a known pathway activator (e.g., Epidermal Growth Factor (EGF) for the MAPK pathway or Insulin-like Growth Factor 1 (IGF-1) for the Akt pathway).

Western Blotting for Phosphoprotein Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

-

Reagents: Obtain recombinant active kinases (e.g., ERK2, Akt1), their specific peptide substrates, and ³²P-γ-ATP.

-

Reaction Mixture: Prepare a reaction buffer containing the kinase, its substrate, and varying concentrations of this compound.

-

Initiation: Start the reaction by adding ³²P-γ-ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Conclusion and Future Directions

While the direct role of the free dipeptide this compound in cellular signaling remains to be elucidated, its structural features and the well-established importance of the Ser-Pro motif in protein phosphorylation provide a strong rationale for its investigation. The hypothetical frameworks and detailed experimental protocols presented in this guide offer a comprehensive approach for researchers to explore the potential of this compound as a novel signaling molecule. Future studies should focus on identifying potential cell surface receptors or intracellular targets of this dipeptide, exploring its effects on gene expression through transcriptomic analysis, and validating its biological activity in in vivo models. Such research could uncover new paradigms in cellular regulation and open avenues for the development of novel therapeutic agents.

H-Ser-Pro-OH: A Technical Guide to its Discovery and Endogenous Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH (Seryl-Proline) is a molecule of growing interest within the scientific community. While research on this specific dipeptide is not as extensive as that for other collagen-derived peptides like Prolyl-Hydroxyproline (Pro-Hyp), its structural components and susceptibility to enzymatic cleavage suggest a potential role in various physiological processes. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its discovery, potential endogenous sources, and the broader context of dipeptide signaling and metabolism. Due to the limited direct research on this compound, this guide draws upon established principles of collagen turnover, the function of the enzyme prolidase, and general mechanisms of dipeptide transport and signaling to provide a foundational understanding for future research.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-serine and L-proline. While it is commercially available for research purposes, its endogenous presence and biological functions are still under investigation. A study has identified a tripeptide containing the Ser-Pro motif (Ser-Pro-Cys) in the blood serum of patients with multiple sclerosis, suggesting that Ser-Pro-containing peptides can be endogenously generated and may serve as potential biomarkers.[1]

Endogenous Sources of this compound

The primary hypothesized endogenous source of this compound is the breakdown of collagen and other proline-containing proteins. Collagen, the most abundant protein in mammals, is rich in proline residues. During tissue remodeling, inflammation, or injury, extracellular matrix proteins, including collagen, are degraded by matrix metalloproteinases (MMPs) and other proteases into smaller peptide fragments.[2] These fragments are further broken down into di- and tripeptides.

The enzyme prolidase (EC 3.4.13.9), also known as Xaa-Pro dipeptidase, plays a crucial role in the final stages of collagen catabolism.[2] Prolidase specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline residue.[2][3][4] this compound is a known substrate for prolidase, indicating that its cleavage is a recognized biochemical process.[5]

Diagram: Endogenous Generation of this compound

Caption: Hypothetical pathway for the endogenous generation of this compound.

Cellular Uptake and Transport

Once generated, dipeptides like this compound can be taken up by cells through specific transporters. The primary mechanism for di- and tripeptide absorption in the intestine and other tissues is the proton-coupled peptide transporter 1 (PepT1).[6][7][8] PepT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a broad range of di- and tripeptides. Following transport into the cell, these peptides can be hydrolyzed by intracellular peptidases, such as prolidase, into their constituent amino acids, which then enter the cellular amino acid pool.[9][10] Alternatively, some dipeptides may exert biological effects within the cell before being degraded.

Potential Signaling Pathways

While no specific signaling pathway for this compound has been identified, research on other proline-containing dipeptides suggests potential mechanisms. Dipeptides can act as signaling molecules by interacting with cell surface receptors, often G protein-coupled receptors (GPCRs), to initiate intracellular signaling cascades.

For instance, the dipeptide Gly-Pro has been shown to be involved in various biological processes.[11] Proline, a product of prolidase activity, can modulate intracellular signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and proliferation.[5][12] It is plausible that this compound, or its constituent amino acids following hydrolysis, could influence similar pathways.

Diagram: Hypothetical Signaling Pathway for this compound

Caption: A generalized, hypothetical signaling pathway for a dipeptide like this compound.

Experimental Protocols

Quantification of this compound in Biological Samples

The accurate quantification of dipeptides in complex biological matrices like plasma or serum typically requires sensitive and specific analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: General LC-MS/MS Protocol for Dipeptide Quantification

| Step | Description |

| 1. Sample Preparation | Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma/serum sample to precipitate larger proteins. Centrifuge to pellet the proteins. |

| Solid-Phase Extraction (SPE): Further purify the supernatant containing the dipeptides using a C18 SPE cartridge to remove salts and other interfering substances. Elute the dipeptides with a suitable solvent mixture (e.g., acetonitrile/water with formic acid). | |

| 2. LC Separation | Column: Use a reverse-phase C18 column. |

| Mobile Phase: Employ a gradient elution with two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). | |

| Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the dipeptides based on their hydrophobicity. | |

| 3. MS/MS Detection | Ionization: Use electrospray ionization (ESI) in positive ion mode. |

| Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. | |

| MRM Transitions: Select specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard for accurate quantification. |

Diagram: Experimental Workflow for Dipeptide Quantification

References

- 1. Identification of SER-PRO-CYS Peptide in Blood Serum of Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

H-Ser-Pro-OH as a Substrate for Prolinase I and II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH (Ser-Pro) serves as a substrate for the enzyme prolidase (EC 3.4.13.9), a key player in the final stages of collagen metabolism and a regulator of cellular processes. Prolidase exists in at least two isoforms, Prolinase I and Prolinase II, with differing substrate specificities. This technical guide provides a comprehensive overview of this compound as a substrate for these enzymes, including comparative kinetic data for various dipeptide substrates, detailed experimental protocols for enzyme activity assays, and a visualization of the signaling pathways influenced by extracellular prolidase. This document is intended to be a valuable resource for researchers investigating prolidase function, developing prolidase-targeted therapeutics, and studying proline metabolism.

Introduction to Prolidase and its Substrates

Prolidase, also known as peptidase D (PEPD), is a cytosolic metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue[1]. This enzymatic activity is crucial for the recycling of proline from the breakdown of collagen and other proteins, thereby providing a proline pool for new protein synthesis[1].

Human prolidase has been identified in two isoforms, Prolidase I and Prolinase II[1]. Prolidase I, the more abundant isoform, exhibits a higher affinity for substrates such as Gly-Pro and Ala-Pro. In contrast, Prolinase II shows a preference for Met-Pro and has a very low affinity for Gly-Pro[1]. The dipeptide this compound is a known substrate for prolidase, although detailed kinetic parameters for its interaction with each isoform are not extensively documented in publicly available literature.

Beyond its enzymatic role in protein catabolism, extracellular prolidase has been identified as a signaling molecule that can act as a ligand for the Epidermal Growth Factor Receptor (EGFR)[1][2][3]. This interaction triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/ERK pathways, which are involved in cell proliferation, survival, and migration[1][2][3][4]. Prolidase activity is also modulated by β1-integrin signaling, highlighting its integration into complex cellular regulatory networks[1][5].

Data Presentation: Comparative Enzyme Kinetics

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |

| Gly-Pro | 1.8 ± 0.2 | 130 ± 5 | 7.2 x 10⁴ | Recombinant Human Prolidase | [6] (data derived) |

| Phe-Pro | 12 ± 1 | 1.4 ± 0.1 | 1.2 x 10² | Recombinant Human Prolidase | [6] (data derived) |

| Ala-Pro | - | - | - | Human Prolidase I | [1] (qualitative) |

| Met-Pro | - | - | - | Human Prolinase II | [1] (qualitative) |

Note: The kinetic parameters for Gly-Pro and Phe-Pro were determined using an HPLC-based assay. The affinities for Ala-Pro and Met-Pro are described qualitatively in the literature.

Experimental Protocols

General Spectrophotometric Assay for Prolidase Activity

This protocol is adapted from established methods for measuring prolidase activity using a dipeptide substrate and can be applied to this compound[7][8]. The principle of the assay is the measurement of proline released from the enzymatic hydrolysis of the dipeptide. The amount of proline is quantified using the Chinard's ninhydrin method, which produces a colored product that can be measured spectrophotometrically.

Materials:

-

This compound (Substrate)

-

Purified Prolidase I or II, or cell/tissue lysate

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Manganese Chloride (MnCl₂) solution (50 mM)

-

Glacial Acetic Acid

-

Ninhydrin reagent (2.5 g ninhydrin in 60 ml glacial acetic acid and 40 ml 6 M phosphoric acid)

-

L-Proline standards (for calibration curve)

-

Trichloroacetic acid (TCA) (1.5 M)

-

Spectrophotometer capable of reading at 515 nm

Procedure:

-

Enzyme Activation (Pre-incubation):

-

In a microcentrifuge tube, mix the enzyme preparation with an equal volume of Tris-HCl buffer containing 2 mM MnCl₂.

-

Incubate at 37°C for at least 30 minutes to activate the enzyme.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

100 µL of Tris-HCl buffer (50 mM, pH 7.8)

-

50 µL of activated enzyme solution

-

50 µL of this compound solution (e.g., 100 mM in Tris-HCl buffer)

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Prepare a blank sample containing all components except the enzyme solution (replace with buffer).

-

-

Reaction Termination:

-

Stop the reaction by adding 200 µL of 1.5 M TCA.

-

Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.

-

-

Proline Quantification (Chinard's Method):

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of glacial acetic acid and 200 µL of the ninhydrin reagent.

-

Incubate at 100°C for 60 minutes.

-

Cool the tubes on ice to stop the color development.

-

Add 1 mL of glacial acetic acid to each tube and vortex.

-

Measure the absorbance at 515 nm using a spectrophotometer.

-

-

Calculation:

-

Prepare a standard curve using known concentrations of L-proline.

-

Determine the concentration of proline released in the enzymatic reaction from the standard curve.

-

Calculate the enzyme activity, typically expressed as µmol of proline released per minute per mg of protein.

-

Experimental Workflow

The following diagram illustrates the general workflow for a prolidase activity assay.

Mandatory Visualizations: Signaling Pathways

Extracellular prolidase has been shown to function as a signaling molecule, independent of its enzymatic activity. It acts as a ligand for the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades that regulate cell growth, proliferation, and migration.

Extracellular Prolidase-Induced EGFR Signaling

The binding of extracellular prolidase to EGFR triggers the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/ERK pathway.

Crosstalk with β1-Integrin Signaling

Prolidase activity and its signaling functions are also interconnected with the β1-integrin pathway. Activation of β1-integrin can modulate prolidase activity, suggesting a feedback loop and a complex interplay between the extracellular matrix and intracellular signaling.

Conclusion

This compound is a physiologically relevant substrate for both Prolinase I and II, although a detailed comparative kinetic analysis is still warranted. The provided experimental protocol offers a robust framework for investigating the enzymatic hydrolysis of this dipeptide. Furthermore, the emerging role of extracellular prolidase as a signaling molecule that activates EGFR-mediated pathways opens new avenues for research in areas such as wound healing, fibrosis, and cancer biology. The diagrams presented herein provide a visual guide to these complex signaling networks. This technical guide serves as a foundational resource for scientists and researchers in the field, facilitating further exploration of the multifaceted roles of prolidase and its substrates.

References

- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular Prolidase (PEPD) Induces Anabolic Processes through EGFR, β1-integrin, and IGF-1R Signaling Pathways in an Experimental Model of Wounded Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enzymatic Degradation of H-Ser-Pro-OH: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the enzymatic degradation of the dipeptide H-Ser-Pro-OH (Ser-Pro). Tailored for researchers, scientists, and professionals in drug development, this document details the primary enzymes involved, their kinetic properties, relevant experimental protocols, and associated cellular signaling pathways.

Introduction to this compound and its Enzymatic Regulation

The dipeptide this compound, composed of L-serine and L-proline, is a product of the degradation of proline-rich proteins, such as collagen. Its metabolism is primarily regulated by specific peptidases that play crucial roles in amino acid recycling and cellular signaling. The key enzymes identified in the breakdown of such X-Pro dipeptides are Prolidase (EC 3.4.13.9) and Dipeptidyl Peptidase IV (EC 3.4.14.5). Understanding the enzymatic kinetics and pathways associated with this compound degradation is vital for research in areas such as tissue repair, fibrosis, and the development of therapeutics targeting these enzymes.

Key Enzymes in this compound Degradation

Prolidase (X-Pro Dipeptidase, Peptidase D)

Prolidase is a cytosolic metalloenzyme that specifically catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue.[1] It is the primary enzyme responsible for the cleavage of this compound into its constituent amino acids, L-serine and L-proline. This enzymatic activity is a rate-limiting step in the recycling of proline from collagen degradation, making it essential for collagen biosynthesis and overall protein metabolism.[2] Prolidase exists as a homodimer and requires manganese (Mn²⁺) for its catalytic activity.[3][4]

Dipeptidyl Peptidase IV (DPP-IV/CD26)

Dipeptidyl Peptidase IV is a transmembrane serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5][6] While its primary substrates are larger peptides and hormones, such as glucagon-like peptide-1 (GLP-1), its substrate specificity suggests a potential role in the degradation of dipeptides like this compound.[1] Studies have shown that DPP-IV can cleave dipeptides with N-terminal X-Ser sequences, although the efficiency is significantly lower compared to substrates with a penultimate proline or alanine.[7][8]

Quantitative Data on Enzymatic Degradation

While direct kinetic data for the degradation of this compound by human prolidase and DPP-IV are not extensively available in the literature, data for preferred and structurally similar substrates provide valuable insights. Rat brain prolidase has been noted to have a high affinity for Ser-Pro dipeptides, though quantitative values were not provided.[9]

The following tables summarize the kinetic parameters for the hydrolysis of common substrates by these enzymes.

Table 1: Kinetic Parameters of Human Prolidase

| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Gly-Pro | Recombinant Human | 5.4 | 489 | - | - | [10] |

| Gly-L-Pro | Human Erythrocyte | ~7.0 | - | - | - | [11] |

| Gly-Pro | Recombinant Human | 15.3 ± 1.2 | 340 ± 12 | 313 | 2.05 x 10⁴ | [12][13] |

| Phe-Pro | Recombinant Human | 2.6 ± 0.4 | 12.0 ± 0.4 | 11 | 4.23 x 10³ | [12][13] |

Note: U = µmol of product released per minute. kcat and kcat/Km values were calculated based on the provided Vmax and Km.

Table 2: Kinetic Parameters of Dipeptidyl Peptidase IV (DPP-IV)

| Substrate | Enzyme Source | Km (mM) | Reference |

| Gly-Pro-2-naphthylamide | Porcine Kidney | 0.66 | [1] |

| Gly-Pro-p-nitroanilide | Porcine Kidney | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic assay of this compound degradation.

Prolidase Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for measuring prolidase activity using Gly-Pro as a substrate and can be applied to this compound.[10][13] The principle lies in the quantification of proline released upon enzymatic cleavage, which is measured colorimetrically using Chinard's reagent (acidic ninhydrin).

Materials:

-

Human recombinant prolidase

-

This compound substrate

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Manganese chloride (MnCl₂) solution (1 mM)

-

Reduced glutathione (GSH) (0.75 mM)

-

Trichloroacetic acid (TCA)

-

Chinard's reagent (Ninhydrin in acetic acid and phosphoric acid)

-

L-proline standard solutions

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Prepare an activation mixture by incubating the prolidase enzyme solution with 1 mM MnCl₂ and 0.75 mM GSH in Tris-HCl buffer at 50°C for 20 minutes.[10]

-

Enzymatic Reaction:

-

Prepare reaction tubes containing the activated enzyme solution and Tris-HCl buffer.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of this compound to achieve a final desired concentration (e.g., in a range of 0.1 to 20 mM for kinetic studies).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding an equal volume of TCA solution (e.g., 0.45 M) and vortexing.

-

Proline Quantification:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Take an aliquot of the supernatant and add Chinard's reagent and glacial acetic acid.

-

Incubate at 100°C for 60 minutes.

-

After cooling, extract the chromophore with toluene.

-

Measure the absorbance of the toluene layer at 520 nm.

-

-

Calculation: Determine the concentration of proline released by comparing the absorbance to a standard curve prepared with known concentrations of L-proline. Express the enzyme activity in µmol of proline released per minute per mg of protein.

HPLC-Based Assay for this compound Degradation

This method allows for the direct quantification of the substrate (this compound) and its degradation products (serine and proline).

Materials:

-

Enzyme (Prolidase or DPP-IV)

-

This compound, L-serine, and L-proline standards

-

Appropriate reaction buffer (e.g., Tris-HCl for prolidase, PBS pH 7.4 for DPP-IV)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid or Trifluoroacetic acid (TFA)

-

Syringe filters (0.22 µm)

-

Reversed-phase C18 HPLC column

-

HPLC system with UV or MS detector

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described in section 4.1, but scale up the reaction volume as needed for HPLC analysis.

-

Sample Preparation:

-

Terminate the reaction at various time points by adding a protein-precipitating agent like ice-cold acetonitrile or TCA.[14]

-

Vortex and centrifuge to pellet the enzyme.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor the elution of this compound, serine, and proline at an appropriate wavelength (e.g., 210-220 nm) or by mass spectrometry for higher specificity and sensitivity.[15]

-

-

Quantification: Create standard curves for this compound, serine, and proline to quantify their concentrations in the reaction mixture over time. This allows for the calculation of the rate of substrate depletion and product formation.

Signaling Pathways and Biological Relevance

The enzymatic degradation of this compound is not only a metabolic process but also has implications for cellular signaling.

Proline-Mediated Signaling

The product of prolidase activity, proline, is a multifunctional amino acid. It is a crucial component for collagen synthesis and can also act as a signaling molecule. Proline has been shown to modulate pathways such as the Akt/mTOR pathway, which is involved in cell growth and proliferation, and can inhibit the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen.[2][16][17]

Ser-Pro Motif in Kinase Cascades

The Ser-Pro motif itself is a recognized phosphorylation site for several kinases, including mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CDKs).[1] Phosphorylation at this motif is a key event in various signaling cascades that regulate gene expression, cell cycle progression, and stress responses. While this typically occurs within a larger protein context, the presence of the dipeptide could potentially influence these pathways, though direct evidence for the signaling role of free this compound is limited.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the enzymatic degradation of this compound.

Conclusion

The enzymatic degradation of this compound is a fundamental biochemical process primarily mediated by prolidase. While specific kinetic parameters for this dipeptide are yet to be fully elucidated, the methodologies and comparative data presented in this guide offer a robust framework for its investigation. The involvement of the Ser-Pro motif and its degradation product, proline, in key cellular signaling pathways underscores the importance of this research area. Further studies are warranted to precisely quantify the kinetics of this compound degradation and to explore the direct signaling roles of this dipeptide, which could unveil new therapeutic targets for a range of physiological and pathological conditions.

References

- 1. Pro-Ser Dipeptide [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-acetyl-seryl-aspartyl-lysyl-proline stimulates angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic properties and inhibition of proline-specific dipeptidyl peptidases II, IV and VII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 9. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurjther.com [eurjther.com]

- 12. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic and Structural Evidences on Human Prolidase Pathological Mutants Suggest Strategies for Enzyme Functional Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]

- 15. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prolidase function in proline metabolism and its medical and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Ser-Pro-OH: A Technical Guide to its Role in Neurobiology and Neurotransmitter Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ser-Pro-OH, composed of L-serine and L-proline, represents a compelling yet under-investigated molecule in the field of neurobiology. While direct research on this compound is limited, the well-documented neuroprotective and cognitive-enhancing properties of other proline-containing dipeptides suggest a significant therapeutic potential for this molecule. This technical guide synthesizes the current understanding of related compounds to propose a framework for the investigation of this compound's neurobiological functions and its impact on neurotransmitter systems. We will explore its potential mechanisms of action, including blood-brain barrier transport and interaction with neuronal signaling pathways, and provide detailed experimental protocols for its comprehensive study.

Introduction

This compound is a dipeptide that can be endogenously formed through the action of angiotensin-converting enzyme (ACE) on bradykinin.[1] It also serves as a substrate for prolinase I and II, enzymes involved in the metabolism of proline-containing peptides.[2] The presence of a C-terminal proline residue is a key structural feature, as several dipeptides with this motif have been shown to cross the blood-brain barrier (BBB), suggesting that this compound may have direct effects within the central nervous system (CNS).[3][4]

The constituent amino acids of this compound, serine and proline, both play crucial roles in neurobiology. L-serine is a precursor to the neuromodulator D-serine, a co-agonist at the NMDA receptor, and is involved in neuronal development and synaptic plasticity.[5] Proline metabolism is implicated in neuronal function and its dysregulation has been linked to neurological and psychiatric disorders.[6][7] Given this background, this compound is a promising candidate for neuro-focused research and therapeutic development.

Proposed Neurobiological Roles and Mechanisms of Action

Based on evidence from structurally similar proline-containing dipeptides, we hypothesize that this compound may exert its effects through several mechanisms:

-

Neuroprotection: Proline-containing dipeptides like GVS-111 have demonstrated significant neuroprotective effects in models of ischemic stroke by reducing infarct volume and mitigating glutamate-induced neurotoxicity.[1][2] It is plausible that this compound shares these properties, potentially through antioxidant mechanisms or modulation of excitotoxicity.

-

Cognitive Enhancement: Dipeptides such as Tyr-Pro have been shown to improve learning and memory in animal models.[8] The proposed mechanisms include the reduction of amyloid-beta plaque formation and the upregulation of amyloid-degrading enzymes.[8] this compound could potentially influence similar pathways, contributing to improved cognitive function.

-

Modulation of Neurotransmitter Systems: The serine component of this compound suggests a possible interaction with the glutamatergic system, given L-serine's role as a precursor to the NMDA receptor co-agonist D-serine. Furthermore, the general influence of neuropeptides on various neurotransmitter systems, including GABAergic, cholinergic, and monoaminergic pathways, warrants investigation into the effects of this compound on these systems.

Proposed Signaling Pathways

Quantitative Data

Direct quantitative data for this compound is not yet available in the literature. The following tables present hypothetical data based on findings for similar proline-containing dipeptides to serve as a benchmark for future experimental investigations.

Table 1: Hypothetical Blood-Brain Barrier Transport Kinetics of this compound

| Parameter | Hypothetical Value | Method | Reference (for similar compounds) |

| Influx Rate (Kin) | 5 - 15 µL/(g·min) | In situ brain perfusion | [4] |

| Efflux Rate (kout) | 0.03 - 0.08 min-1 | In situ brain perfusion | [9] |

| Brain Uptake | Transported | In vivo administration followed by LC-MS/MS | [8] |

Table 2: Hypothetical Neuroprotective Effects of this compound in an Ischemic Stroke Model

| Parameter | Control | This compound (1 mg/kg) | Method | Reference (for similar compounds) |

| Infarct Volume (%) | 25 ± 3 | 15 ± 2 | TTC Staining | [1] |

| Neurological Deficit Score | 3.5 ± 0.5 | 2.0 ± 0.4 | Behavioral Assessment | [2] |

| Neuronal Apoptosis (%) | 40 ± 5 | 20 ± 4 | TUNEL Assay | [1] |

Table 3: Hypothetical Effects of this compound on Neurotransmitter Levels in the Hippocampus

| Neurotransmitter | Basal Level (pmol/µL) | This compound (10 µM) | Method | Reference (for similar compounds) |

| Glutamate | 5 ± 1 | 3 ± 0.5 | In vivo microdialysis with LC-MS/MS | [2] |

| GABA | 0.5 ± 0.1 | 0.8 ± 0.2 | In vivo microdialysis with LC-MS/MS | - |

| Acetylcholine | 1 ± 0.2 | 1.5 ± 0.3 | In vivo microdialysis with LC-MS/MS | [10] |

Experimental Protocols

The following protocols are designed to investigate the proposed neurobiological activities of this compound.

Blood-Brain Barrier Permeability Assessment

Protocol:

-

Synthesis of Radiolabeled this compound: Synthesize this compound with a radioactive isotope such as 3H or 14C to enable sensitive detection.[11][12]

-

Animal Model: Utilize adult male Sprague-Dawley rats (250-300g). Anesthetize the animals and expose the carotid artery for perfusion.

-

In Situ Brain Perfusion: Perfuse the brain with a Krebs-Ringer bicarbonate buffer containing the radiolabeled this compound at a known concentration and a vascular space marker (e.g., 14C-sucrose).

-

Sample Collection: After a set perfusion time (e.g., 1-10 minutes), decapitate the animal, and collect the brain. Dissect specific brain regions (e.g., hippocampus, cortex).

-

Quantification: Homogenize the brain tissue and measure the radioactivity in the tissue and the perfusate using liquid scintillation counting.

-

Data Analysis: Calculate the brain uptake space and the unidirectional influx rate constant (Kin) after correcting for the vascular space marker.

In Vivo Neurotransmitter Monitoring via Microdialysis

Protocol:

-

Surgical Implantation: Anesthetize a rat or mouse and stereotactically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus).

-

Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min) for a 2-hour equilibration period.

-

Baseline Sample Collection: Collect baseline dialysate samples every 20 minutes for at least one hour.

-

This compound Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Administration Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, GABA, acetylcholine) using a validated LC-MS/MS method.[5][13]

-

Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels and analyze for significant changes following this compound administration.

Electrophysiological Assessment of Neuronal Activity

Protocol:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a rodent brain containing the region of interest (e.g., hippocampus).

-

Recording Setup: Place the slice in a recording chamber continuously perfused with aCSF. Use a microscope with DIC optics to visualize individual neurons.

-

Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from neurons using borosilicate glass pipettes filled with an appropriate internal solution.

-

Baseline Recordings: Record baseline spontaneous and evoked synaptic activity (EPSCs and IPSCs) and neuronal firing properties in current-clamp mode.

-

This compound Application: Bath-apply this compound at a range of concentrations to the slice.

-

Post-Application Recordings: Record changes in synaptic activity and neuronal firing in the presence of the dipeptide.

-

Data Analysis: Analyze the frequency, amplitude, and kinetics of synaptic currents and changes in neuronal excitability.

Conclusion and Future Directions

While direct experimental evidence for the neurobiological effects of this compound is currently lacking, the existing literature on proline-containing dipeptides provides a strong foundation for its investigation as a potential neuroactive agent. The proposed mechanisms of neuroprotection, cognitive enhancement, and neurotransmitter modulation offer exciting avenues for future research. The detailed experimental protocols provided in this guide offer a clear roadmap for elucidating the specific functions of this compound within the central nervous system. Future studies should focus on confirming its ability to cross the blood-brain barrier, identifying its specific molecular targets, and characterizing its effects on neuronal signaling and behavior in relevant animal models of neurological disorders. Such research will be crucial in determining the therapeutic potential of this compound for a range of neurological conditions.

References

- 1. [Neuroprotective activity of the proline-containing dipeptide noopept on the model of brain ischemia induced by the middle cerebral artery occlusion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memory restoring and neuroprotective effects of the proline-containing dipeptide, GVS-111, in a photochemical stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Signature of Neuroinflammation Induced in Cytokine-Stimulated Human Cortical Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

- 12. 2021-15-12-New method for simple tritium labeling [kofo.mpg.de]

- 13. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of H-Ser-Pro-OH: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the dipeptide H-Ser-Pro-OH (Seryl-proline), with a focus on its potential therapeutic applications. While direct research into the therapeutic effects of this compound is currently limited, this guide synthesizes available information on its biochemical properties and the roles of related peptides and enzymes to build a strong hypothesis for its potential utility, particularly in the context of neuroinflammatory and neurodegenerative diseases such as Multiple Sclerosis (MS). This whitepaper also outlines a proposed research framework to systematically investigate these potential applications.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-serine and L-proline. It is a naturally occurring metabolite and is also utilized in peptide synthesis and various biochemical research applications. A key known biological role of this compound is its function as a substrate for prolinase I (also known as prolidase or peptidase D) and prolinase II, enzymes that cleave the peptide bond in dipeptides with a C-terminal proline residue. Prolidase is crucial for the final stages of collagen degradation and recycling, and its dysregulation has been implicated in various pathological conditions.

While the direct therapeutic applications of this compound are yet to be extensively explored, emerging indirect evidence points towards its potential relevance in neurological disorders characterized by inflammation and oxidative stress.

Hypothesized Therapeutic Application in Multiple Sclerosis

The primary hypothesis for the therapeutic application of this compound centers on its potential role in modulating the pathophysiology of Multiple Sclerosis (MS). This hypothesis is built upon the following key observations:

-

Identification of a Ser-Pro-Cys Peptide in MS Patients: A significant finding is the detection of a novel tripeptide, Ser-Pro-Cys, in the blood serum of individuals with Multiple Sclerosis[1]. While this is a tripeptide, the presence of the Ser-Pro motif suggests that peptides containing this sequence may be involved in the disease process and could serve as biomarkers or have biological activity relevant to MS.

-

Role of Proline-Specific Peptidases in MS:

-

Prolidase (Peptidase D): As this compound is a substrate for prolidase, the activity of this enzyme is of considerable interest. Prolidase deficiency is a rare genetic disorder with a wide range of symptoms, including some that overlap with autoimmune conditions[2][3]. Furthermore, prolidase activity is linked to oxidative stress, a key factor in the pathology of MS[4].

-

Prolyl Oligopeptidase (POP): Research has shown a significant decrease in the activity of prolyl oligopeptidase in the plasma of patients with relapsing-remitting MS. This inhibition is suggested to be a result of the oxidative environment present in the plasma of these patients[5]. This finding further implicates the metabolism of proline-containing peptides in the pathology of MS.

-

-

Neuroinflammation and Oxidative Stress in MS: MS is an autoimmune disease characterized by chronic inflammation, demyelination, and oxidative damage in the central nervous system. Proline metabolism has been shown to play a role in modulating intracellular redox environments and protecting against oxidative stress[6]. Therefore, this compound, through its influence on proline metabolism, could potentially exert neuroprotective effects.

Proposed (Hypothetical) Mechanism of Action

Based on the available evidence, a plausible, albeit hypothetical, mechanism of action for this compound in the context of MS can be proposed. This compound could act as a modulator of prolidase activity. In a disease state like MS, where there is significant tissue remodeling and collagen turnover due to inflammation, the availability of prolidase substrates like this compound could be altered. By supplementing with this compound, it may be possible to influence the downstream effects of prolidase activity, which include the regulation of collagen synthesis, cellular proliferation, and potentially the inflammatory response.

Below is a conceptual diagram illustrating this hypothetical signaling pathway.

References

- 1. Identification of SER-PRO-CYS Peptide in Blood Serum of Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond Dermatological Findings: Multisystem Involvement in Prolidase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma lipid peroxidation and progression of disability in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ser-Pro Motif: A Molecular Hinge Dictating Protein Fate and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple dipeptide sequence, H-Ser-Pro-OH, and its phosphorylated counterpart, represent a critical conformational control element within the proteome. The unique structural properties of the proline residue, particularly the cis-trans isomerization of its peptide bond, imbue the Ser-Pro motif with the ability to act as a molecular switch, profoundly influencing protein folding, stability, and signaling. This technical guide provides a comprehensive overview of the this compound motif's role in protein architecture and function, offering insights for researchers in basic science and drug development.

The Proline Conundrum: A Tale of Two Isomers

Unlike other amino acids, the peptide bond preceding a proline residue (X-Pro) can readily adopt both cis and trans conformations. This is due to the unique cyclic structure of proline's side chain, which minimizes the energetic difference between the two states. While the trans conformation is generally more favorable for most peptide bonds, the cis conformation of X-Pro bonds is significantly populated, occurring in approximately 5-6% of cases in folded proteins.[1] The interconversion between these two isomers is an intrinsically slow process, often acting as the rate-limiting step in protein folding.[1][2]